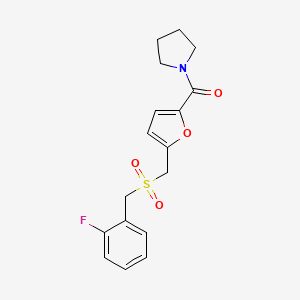
(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a complex structure with multiple functional groups
Wirkmechanismus
Mode of Action:
The compound interacts with its target through a process known as electrophilic aromatic substitution. Here’s a simplified overview:
- Electrophilic Aromatic Substitution (EAS) : The compound acts as an electrophile, forming a sigma bond with the benzene ring. This generates a positively charged benzenonium intermediate. Subsequently, a proton is removed from this intermediate, leading to a substituted benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of the furan ring, the introduction of the sulfonyl group, and the attachment of the pyrrolidinyl moiety. Common reagents and conditions might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving furfural or related compounds.
Introduction of the sulfonyl group: This step often involves sulfonyl chlorides and appropriate bases.
Attachment of the pyrrolidinyl moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring and the sulfonyl group can be targets for oxidation reactions.
Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.
Substitution: The fluorobenzyl and pyrrolidinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, nucleophiles, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
- (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
- (5-(((2-Bromobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone lies in the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity, stability, and biological activity. Fluorine atoms can
Eigenschaften
IUPAC Name |
[5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c18-15-6-2-1-5-13(15)11-24(21,22)12-14-7-8-16(23-14)17(20)19-9-3-4-10-19/h1-2,5-8H,3-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLASFCOYIMHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)
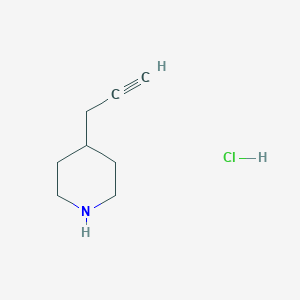
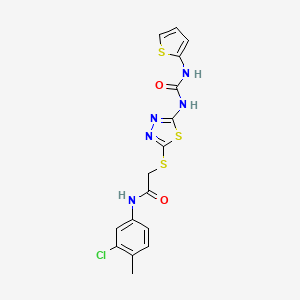

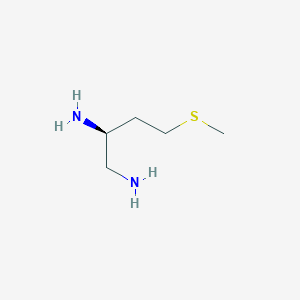
![2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B3011803.png)
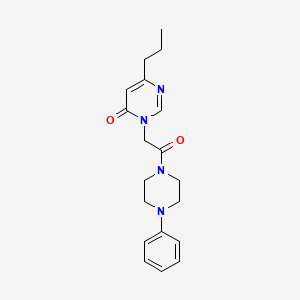
![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)
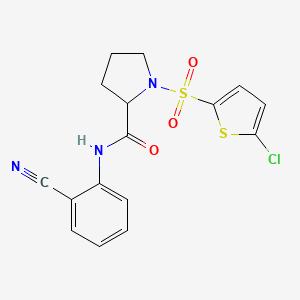
![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)

